Cas no 1261449-26-6 (2-Fluoro-3-hydroxy-4-(3-(trifluoromethoxy)phenyl)pyridine)

2-Fluoro-3-hydroxy-4-(3-(trifluoromethoxy)phenyl)pyridine is a fluorinated pyridine derivative with a hydroxyl group and a trifluoromethoxy-substituted phenyl ring. Its unique structure confers advantageous properties, including enhanced metabolic stability and lipophilicity, making it valuable in pharmaceutical and agrochemical research. The fluorine and trifluoromethoxy groups contribute to improved binding affinity and selectivity in target interactions, while the hydroxyl group offers a reactive site for further derivatization. This compound is particularly useful in the development of bioactive molecules, serving as a versatile intermediate for drug discovery. Its stability under various conditions ensures reliable performance in synthetic applications.
2-Fluoro-3-hydroxy-4-(3-(trifluoromethoxy)phenyl)pyridine structure
1261449-26-6 structure
商品名:2-Fluoro-3-hydroxy-4-(3-(trifluoromethoxy)phenyl)pyridine
CAS番号:1261449-26-6
MF:C12H7F4NO2
メガワット:273.1830971241
CID:4920842

2-Fluoro-3-hydroxy-4-(3-(trifluoromethoxy)phenyl)pyridine 化学的及び物理的性質

名前と識別子

    • 2-Fluoro-3-hydroxy-4-(3-(trifluoromethoxy)phenyl)pyridine
    • インチ: 1S/C12H7F4NO2/c13-11-10(18)9(4-5-17-11)7-2-1-3-8(6-7)19-12(14,15)16/h1-6,18H
    • InChIKey: RIAWETWMUURRNB-UHFFFAOYSA-N
    • ほほえんだ: FC1C(=C(C=CN=1)C1C=CC=C(C=1)OC(F)(F)F)O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 300
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 42.4

2-Fluoro-3-hydroxy-4-(3-(trifluoromethoxy)phenyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A024001121-250mg
2-Fluoro-3-hydroxy-4-(3-(trifluoromethoxy)phenyl)pyridine
1261449-26-6 97%
250mg
$646.00 2023-09-03
Alichem
A024001121-1g
2-Fluoro-3-hydroxy-4-(3-(trifluoromethoxy)phenyl)pyridine
1261449-26-6 97%
1g
$1629.60 2023-09-03
Alichem
A024001121-500mg
2-Fluoro-3-hydroxy-4-(3-(trifluoromethoxy)phenyl)pyridine
1261449-26-6 97%
500mg
$980.00 2023-09-03

2-Fluoro-3-hydroxy-4-(3-(trifluoromethoxy)phenyl)pyridine 関連文献

2-Fluoro-3-hydroxy-4-(3-(trifluoromethoxy)phenyl)pyridineに関する追加情報

Introduction to 2-Fluoro-3-hydroxy-4-(3-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261449-26-6)

2-Fluoro-3-hydroxy-4-(3-(trifluoromethoxy)phenyl)pyridine, a compound with the CAS number 1261449-26-6, represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a fluoro substituent, a hydroxy group, and a trifluoromethoxy phenyl ring, contribute to its unique chemical properties and biological interactions.

The synthesis and characterization of 2-Fluoro-3-hydroxy-4-(3-(trifluoromethoxy)phenyl)pyridine have been the focus of numerous studies aimed at understanding its reactivity and functionalization potential. The compound's pyridine core serves as a versatile scaffold for further derivatization, enabling the development of novel analogs with enhanced pharmacological properties. Recent research has highlighted the importance of fluorine-containing compounds in medicinal chemistry, owing to their ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles.

In the realm of drug discovery, 2-Fluoro-3-hydroxy-4-(3-(trifluoromethoxy)phenyl)pyridine has shown promise as a lead compound for the development of new therapeutic agents. Its structural motif is reminiscent of several bioactive molecules that have demonstrated efficacy in preclinical models. The combination of a fluoro group and a hydroxy group in close proximity to the pyridine ring suggests potential interactions with biological targets such as enzymes and receptors. These interactions are critical for modulating cellular processes and may lead to the discovery of new treatments for various diseases.

The role of fluorine in pharmaceuticals is well-documented, with its ability to enhance molecular interactions and improve drug bioavailability. The trifluoromethoxy phenyl ring in 2-Fluoro-3-hydroxy-4-(3-(trifluoromethoxy)phenyl)pyridine adds another layer of complexity, providing additional opportunities for fine-tuning the compound's biological activity. This structural feature has been explored in various drug candidates, where it has been shown to improve solubility, lipophilicity, and metabolic stability.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 2-Fluoro-3-hydroxy-4-(3-(trifluoromethoxy)phenyl)pyridine with potential biological targets. These studies have provided valuable insights into how the compound interacts with proteins and nucleic acids, guiding the design of more effective derivatives. The integration of machine learning algorithms has further accelerated this process, allowing for rapid screening of large libraries of compounds based on their predicted binding affinities.

The pharmacological profile of 2-Fluoro-3-hydroxy-4-(3-(trifluoromethoxy)phenyl)pyridine is still being elucidated, but preliminary findings suggest that it may exhibit activities relevant to inflammatory diseases, cancer, and neurological disorders. The presence of both hydrophilic and hydrophobic regions in its structure makes it an attractive candidate for developing drugs that require balanced solubility and membrane permeability. This balance is crucial for achieving optimal pharmacokinetic properties, ensuring that the drug reaches its target site effectively.

In conclusion, 2-Fluoro-3-hydroxy-4-(3-(trifluoromethoxy)phenyl)pyridine represents a promising compound in the field of medicinal chemistry. Its unique structural features and potential biological activities make it a valuable scaffold for further research and development. As our understanding of fluorinated compounds continues to grow, so too will the applications of this molecule in drug discovery and therapeutic interventions.

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